Trebenzomine

Beschreibung

Eigenschaften

IUPAC Name |

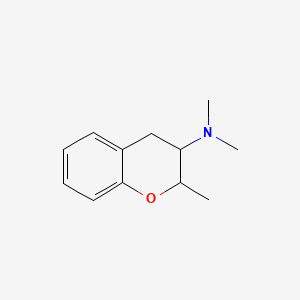

N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9/h4-7,9,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJAKSHVOONYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2=CC=CC=C2O1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23915-74-4 (hydrochloride) | |

| Record name | Trebenzomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70865123 | |

| Record name | N,N,2-Trimethyl-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23915-73-3 | |

| Record name | Trebenzomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TREBENZOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E26GV7524F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Central Nervous System Mechanism of Action of Trebenzomine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trebenzomine, also known by its developmental code name CI-686, is a psychotropic agent that has been investigated for its potential as both an antipsychotic and an antidepressant.[1] Despite its initial exploration, publicly available scientific literature detailing its specific mechanism of action within the central nervous system (CNS) is exceedingly scarce. This guide serves to consolidate the limited existing information and to highlight the significant gaps in our understanding of this compound. Due to the lack of detailed data, this document will focus on the historical context of this compound's classification and the general pharmacological principles that may be relevant, rather than providing an in-depth analysis of its molecular interactions.

Introduction to this compound

This compound is a chemical entity with the systematic name N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine. Its potential dual utility as an antipsychotic and antidepressant suggests a complex pharmacological profile, likely involving modulation of one or more key neurotransmitter systems in the brain, such as dopamine, serotonin, or norepinephrine. However, without specific binding affinity (Ki) or functional assay (e.g., IC50 for reuptake inhibition) data, its precise molecular targets remain speculative.

Postulated Mechanism of Action: Monoamine Oxidase Inhibition

Given its historical context and therapeutic indications, it is plausible that this compound may function as a monoamine oxidase inhibitor (MAOI). MAOIs are a class of drugs that increase the levels of key neurotransmitters by inhibiting the enzyme monoamine oxidase, which is responsible for their degradation.[2][3][4] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and are differentially distributed throughout the brain and body.

-

MAO-A primarily metabolizes serotonin and norepinephrine. Its inhibition is strongly associated with antidepressant effects.

-

MAO-B has a higher affinity for dopamine. Its inhibition is a therapeutic strategy in Parkinson's disease.

A non-selective MAOI, inhibiting both isoforms, would lead to a broad increase in synaptic concentrations of serotonin, norepinephrine, and dopamine, which could theoretically account for both antidepressant and antipsychotic effects.

Signaling Pathway Diagram: General Monoamine Oxidase Inhibition

Caption: Postulated mechanism of this compound as a monoamine oxidase inhibitor.

Quantitative Data Summary

A thorough search of scientific databases has not yielded any publicly available quantitative data regarding the binding profile or functional activity of this compound. Therefore, the following table, which would typically summarize such data, remains empty.

| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Assay Type | Reference |

| Dopamine Transporter (DAT) | Not Available | Not Available | Not Available | |

| Serotonin Transporter (SERT) | Not Available | Not Available | Not Available | |

| Norepinephrine Transporter (NET) | Not Available | Not Available | Not Available | |

| Dopamine Receptors (D1, D2, etc.) | Not Available | Not Available | Not Available | |

| Serotonin Receptors (5-HT1A, 5-HT2A, etc.) | Not Available | Not Available | Not Available | |

| Adrenergic Receptors (α1, α2, β) | Not Available | Not Available | Not Available | |

| Monoamine Oxidase A (MAO-A) | Not Available | Not Available | Not Available | |

| Monoamine Oxidase B (MAO-B) | Not Available | Not Available | Not Available |

Experimental Protocols

The absence of published primary research on the CNS mechanism of action of this compound means that there are no specific experimental protocols to detail. However, for the benefit of researchers wishing to investigate this compound, a generalized workflow for characterizing the pharmacological profile of a novel psychotropic agent is provided below.

Experimental Workflow Diagram: Pharmacological Characterization of a Novel CNS Drug

Caption: A generalized experimental workflow for CNS drug discovery.

Conclusion and Future Directions

The current understanding of this compound's mechanism of action in the CNS is severely limited by the lack of published research. While its historical classification suggests a potential role as a monoamine oxidase inhibitor, this remains unconfirmed. To elucidate the pharmacological properties of this compound, a comprehensive in vitro and in vivo characterization is required. This would involve a battery of radioligand binding and functional assays against a wide range of CNS targets, followed by ex vivo and in vivo studies to confirm target engagement and assess behavioral effects. Such research would be essential to validate any potential therapeutic utility of this compound and to understand its place within the landscape of psychotropic agents.

References

- 1. This compound: a new psychotropic agent with potential as an antipsychotic and an antidepressant [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 3. drugs.com [drugs.com]

- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

Trebenzomine: A Review of its Preclinical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trebenzomine, also known by its developmental code name CI-686, is a psychotropic agent that was investigated for its potential antidepressant and antipsychotic properties. Structurally distinct from other psychoactive compounds of its time, this compound presented a unique preclinical profile that suggested a novel mechanism of action. This technical guide synthesizes the available preclinical data on this compound, focusing on its pharmacological characteristics. Due to the discontinuation of its development, a comprehensive quantitative dataset and detailed experimental protocols are not publicly available. This document compiles the accessible qualitative information to provide an overview of its pharmacological profile.

Pharmacodynamics

The primary mechanism of action of this compound appears to be distinct from typical antipsychotics, which primarily act as dopamine D2 receptor antagonists. Preclinical studies suggest that this compound's effects are not mediated by direct dopamine receptor blockade.

Receptor Binding Profile

Direct quantitative binding affinity data for this compound at various receptors are not available in the public domain. However, qualitative assessments from early preclinical research provide some insights into its binding characteristics.

Table 1: Qualitative Receptor Binding Information for this compound (CI-686)

| Target | Finding | Implication |

| Dopamine D2 Receptor | Did not compete effectively with [3H]-spiroperidol for binding in calf striatal tissue. | Suggests a low affinity for the D2 receptor, differentiating it from typical antipsychotics. |

In Vivo Pharmacology

Preclinical in vivo studies in animal models were conducted to characterize the functional effects of this compound. These studies explored its impact on behaviors mediated by central monoaminergic systems.

Table 2: Summary of In Vivo Pharmacological Effects of this compound (CI-686)

| Model | Effect of this compound | Potential Implication |

| Apomorphine-induced stereotypy | Investigated, but specific outcomes are not detailed in available literature. | Assessment of post-synaptic dopamine receptor interaction. |

| Amphetamine-induced stereotypy | Investigated, but specific outcomes are not detailed in available literature. | Assessment of pre-synaptic dopamine release/reuptake effects. |

| Dopamine Metabolism | Effects on dopamine metabolism were determined. | Suggests modulation of dopamine turnover. |

| Serum Prolactin Levels | Effects on serum prolactin levels were determined. | Prolactin levels are regulated by dopamine; atypical effects suggest a non-D2 antagonist mechanism. |

The unique profile of this compound in these preclinical models led researchers to hypothesize a mechanism of action independent of direct dopamine antagonism, which was a novel concept for antipsychotic development at the time[1].

Mechanism of Action Hypothesis

Based on the available preclinical data, this compound's mechanism of action is hypothesized to be atypical. Instead of directly blocking dopamine receptors, it may modulate dopaminergic neurotransmission through indirect means. The observed effects on dopamine metabolism without significant D2 receptor binding suggest a potential interaction with other components of the dopaminergic system or other neurotransmitter systems that regulate dopamine function.

Hypothesized interaction of this compound with dopaminergic neurotransmission.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available. The discontinuation of its development likely precluded the extensive pharmacokinetic profiling that is standard for modern drug candidates.

Table 3: Pharmacokinetic Parameters of this compound (CI-686)

| Parameter | Value | Species | Route of Administration |

| Absorption | Not Available | - | - |

| Tmax | Not Available | - | - |

| Cmax | Not Available | - | - |

| Bioavailability | Not Available | - | - |

| Distribution | Not Available | - | - |

| Vd | Not Available | - | - |

| Protein Binding | Not Available | - | - |

| Metabolism | Not Available | - | - |

| Metabolites | Not Available | - | - |

| CYP Involvement | Not Available | - | - |

| Excretion | Not Available | - | - |

| Half-life (t1/2) | Not Available | - | - |

| Clearance | Not Available | - | - |

Experimental Protocols

The precise and detailed experimental protocols for the preclinical studies of this compound are not available in the published literature. The following represents a generalized workflow that would have been typical for the types of studies conducted.

A generalized workflow for preclinical pharmacological assessment.

Signaling Pathways

Information regarding the specific intracellular signaling pathways modulated by this compound is not available. Given its proposed atypical mechanism of action, it is plausible that its effects are mediated through signaling cascades that are indirectly linked to dopamine receptor activation or through entirely different receptor systems that modulate dopaminergic tone. Without further data, any depiction of its impact on signaling pathways would be purely speculative.

Conclusion

This compound (CI-686) represents an early effort in the development of atypical antipsychotic and antidepressant medications. The limited available preclinical data suggest a pharmacological profile distinct from the dopamine D2 receptor antagonists that dominated the therapeutic landscape at the time. Its unique properties, particularly its apparent lack of direct, high-affinity binding to dopamine receptors while still influencing dopamine metabolism and related behaviors, hinted at a novel mechanism of action. However, the absence of comprehensive quantitative pharmacological and pharmacokinetic data, along with detailed experimental protocols, significantly curtails a complete understanding of this compound. The information presented in this guide is based on the sparse historical data and is intended to provide a qualitative overview for research and drug development professionals interested in the evolution of psychopharmacology. Further investigation into the specific molecular targets and signaling pathways of this compound would require re-synthesis and a full preclinical characterization using modern pharmacological techniques.

References

Trebenzomine: An Inquiry into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trebenzomine (also known as CI-686) is a psychotropic agent that has been investigated for its potential as both an antipsychotic and an antidepressant.[1] This dual-activity profile makes it an interesting subject for neuropharmacology and medicinal chemistry. This technical guide aims to provide an in-depth exploration of the structure-activity relationship (SAR) of this compound. However, it is important to note that publicly available data on this compound's SAR is limited. Therefore, this document will present the known information and provide a hypothetical framework for SAR studies, including relevant experimental protocols and visualizations, to guide future research on this and similar compounds.

Chemical and Physical Properties

This compound, with the chemical formula C12H17NO, is identified by the IUPAC name N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine.[2] Its basic structure features a chromane core, which is a benzopyran derivative.

| Property | Value | Source |

| Molecular Formula | C12H17NO | PubChem[2] |

| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | PubChem[2] |

| CAS Number | 23915-73-3 | PubChem[2] |

| Synonyms | CI-686, Trebenzomina, Trebenzominum | PubChem[2] |

Pharmacological Profile and Mechanism of Action

Early clinical studies in 1979 suggested that this compound possesses both antipsychotic and antidepressant properties.[1] The precise mechanism of action, however, is not well-documented in publicly accessible literature. Generally, compounds with such a mixed pharmacological profile interact with multiple neurotransmitter systems in the brain. The primary targets for antipsychotic and antidepressant drugs are often dopaminergic and serotonergic receptors. A hypothetical mechanism of action for this compound could involve modulation of these pathways.

To elucidate the mechanism of action, a series of binding and functional assays would be required.

Hypothetical Signaling Pathway for this compound

Caption: Hypothetical signaling pathway for this compound.

Structure-Activity Relationship (SAR) Studies: A Proposed Framework

A comprehensive SAR study for this compound would involve the synthesis of a series of analogs to probe the importance of different structural features for its biological activity. The following sections outline a potential workflow for such a study.

Synthesis of Analogs

The synthesis of this compound analogs would likely start from a substituted phenol, followed by the construction of the chromane ring system. Key modifications to explore would include:

-

Modification of the N,N-dimethylamino group: Varying the alkyl substituents on the nitrogen to explore the impact of steric bulk and basicity.

-

Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups at different positions of the benzene ring to alter electronic properties.

-

Modification of the methyl group at position 2: Replacing the methyl group with other alkyl or functional groups to probe the steric and electronic requirements in this region.

-

Stereochemistry: Investigating the role of the stereocenters at positions 2 and 3 of the chromane ring.

Experimental Workflow for SAR Analysis

A typical workflow for screening and evaluating new analogs would involve a tiered approach, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for the most promising compounds.

Caption: A proposed experimental workflow for SAR studies.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible SAR studies. Below are outlines for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound and its analogs to a panel of neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Radioligand: A specific radiolabeled ligand for the target receptor is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or its analogs).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.

In Vivo Behavioral Models

Objective: To assess the antipsychotic and antidepressant-like effects of lead compounds in animal models.

1. Prepulse Inhibition (PPI) of the Startle Reflex (Antipsychotic-like activity):

Methodology:

-

Apparatus: A startle chamber equipped with a sensor to detect the animal's startle response.

-

Acclimation: Animals (typically rodents) are acclimated to the testing room and then to the startle chamber.

-

Drug Administration: Animals are administered the test compound or vehicle at a predetermined time before the test.

-

Test Session: The session consists of different trial types: a pulse-alone trial (a loud startling stimulus) and prepulse-pulse trials (a weaker prepulse stimulus preceding the startling pulse).

-

Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychomimetic drugs like apomorphine or PCP.

2. Forced Swim Test (Antidepressant-like activity):

Methodology:

-

Apparatus: A transparent cylinder filled with water.

-

Drug Administration: Animals are treated with the test compound or vehicle.

-

Test Session: Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility is recorded during the last few minutes of the test.

-

Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.

Logical Relationships in SAR

The interpretation of SAR data allows for the construction of a pharmacophore model, which describes the key structural features required for biological activity.

Caption: Logical flow from SAR data to a lead compound.

Conclusion

While this compound presented initial promise as a novel psychotropic agent, the lack of extensive, publicly available SAR data hinders a complete understanding of its therapeutic potential and molecular interactions. The frameworks and methodologies outlined in this guide provide a roadmap for future research, not only for this compound but for the rational design of new molecules targeting the complex neuropharmacology of psychiatric disorders. A systematic investigation into the SAR of the chromane scaffold could unveil novel compounds with improved efficacy and safety profiles.

References

In Vitro Binding Profile of Trebenzomine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trebenzomine (also known as CI-686) is a psychotropic agent that has been investigated for its potential antipsychotic and antidepressant properties. Its chemical structure is N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine. A comprehensive understanding of a compound's interaction with various neuroreceptors and transporters is fundamental to elucidating its mechanism of action and predicting its therapeutic and off-target effects. This document aims to provide an in-depth technical guide on the in vitro binding profile of this compound. However, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of quantitative in vitro binding data for this compound.

Despite extensive investigation, specific binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at a range of CNS targets, including dopamine, serotonin, and norepinephrine receptors and transporters, are not available in the public domain. This absence of data prevents a detailed quantitative analysis and comparison of its binding profile.

This guide will, therefore, focus on the general methodologies used to determine such binding profiles and provide a framework for the type of data that would be essential for a complete understanding of this compound's pharmacology.

Data Presentation

A comprehensive in vitro binding profile of this compound would typically be summarized in tables to allow for easy comparison of its affinity for various molecular targets. The following tables are presented as templates that would be populated with experimental data.

Table 1: Binding Affinities (Ki, nM) of this compound at Monoamine Transporters

| Transporter | Radioligand | Ki (nM) |

| Serotonin Transporter (SERT) | e.g., [³H]Citalopram | Data not available |

| Norepinephrine Transporter (NET) | e.g., [³H]Nisoxetine | Data not available |

| Dopamine Transporter (DAT) | e.g., [³H]WIN 35,428 | Data not available |

Table 2: Binding Affinities (Ki, nM) of this compound at Serotonin (5-HT) Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | e.g., [³H]8-OH-DPAT | Data not available |

| 5-HT2A | e.g., [³H]Ketanserin | Data not available |

| 5-HT2C | e.g., [³H]Mesulergine | Data not available |

| ... (other subtypes) | ... | Data not available |

Table 3: Binding Affinities (Ki, nM) of this compound at Dopamine (D) Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| D1 | e.g., [³H]SCH 23390 | Data not available |

| D2 | e.g., [³H]Spiperone | Data not available |

| D3 | e.g., [³H]7-OH-DPAT | Data not available |

| ... (other subtypes) | ... | Data not available |

Table 4: Binding Affinities (Ki, nM) of this compound at Adrenergic (α, β) Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| α1 | e.g., [³H]Prazosin | Data not available |

| α2 | e.g., [³H]Rauwolscine | Data not available |

| β | e.g., [³H]CGP-12177 | Data not available |

| ... (other subtypes) | ... | Data not available |

Experimental Protocols

The determination of the in vitro binding profile of a compound like this compound typically involves radioligand binding assays. These assays measure the affinity of a compound for a specific receptor or transporter by assessing its ability to displace a known radiolabeled ligand.

General Radioligand Binding Assay Protocol

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor or transporter are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target.

-

The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Key Concepts

To illustrate the principles and workflows involved in determining an in vitro binding profile, the following diagrams are provided.

Caption: Workflow for a typical radioligand binding assay.

Caption: Hypothetical mechanism of this compound action.

Conclusion

While this compound has been identified as a compound with potential psychotropic effects, a detailed in vitro binding profile, which is crucial for a modern understanding of its pharmacology, is not publicly available. The methodologies and frameworks presented in this guide outline the standard approach to generating such a profile. Should quantitative binding data for this compound become available, the provided tables would serve as a clear and structured format for its presentation, enabling a comprehensive assessment of its potential mechanisms of action and selectivity. Further research is required to fully characterize the in vitro pharmacology of this compound.

An Examination of Trebenzomine (CI-686): An Early Psychotropic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trebenzomine, also known by its developmental code CI-686, is a psychotropic agent that was investigated in the 1970s for its potential as an antipsychotic and antidepressant medication.[1] As a compound of historical interest, understanding its early neurochemical evaluation provides context for the evolution of psychopharmacology. This document synthesizes the limited publicly available information on this compound to provide a technical overview for researchers and drug development professionals. Due to the age of the research, comprehensive quantitative data and detailed modern experimental protocols are not available in the public domain.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Synonyms | CI-686, Trebenzomina, Trebenzominum |

Table 1: Chemical and Physical Properties of this compound.

Neurochemical Effects: A Historical Perspective

The primary focus of early research on this compound was its interaction with the dopaminergic system, a key target for antipsychotic drugs.

Dopaminergic System Interactions

A 1979 study investigated the effects of CI-686 on several markers of dopamine system activity. The research indicated that this compound possesses an "atypical" antidopaminergic profile, suggesting its mechanism of action differs from that of classical antipsychotics of the era.[1] The study explored its impact on:

-

Dopamine Metabolism: The specific changes in dopamine metabolites were assessed to understand the drug's influence on dopamine turnover.

-

Neuroleptic Binding: Competitive binding assays were performed to determine the affinity of this compound for dopamine receptors.

-

Serum Prolactin Levels: Prolactin secretion is regulated by dopamine, and changes in its serum levels can indicate antidopaminergic activity.

Unfortunately, the precise quantitative data from these experiments, such as receptor binding affinities (Ki or IC50 values), are not detailed in the available literature.

Experimental Protocols

The methodologies employed in the historical studies of this compound reflect the standards of the 1970s. While specific, step-by-step protocols are not available, the published research mentions the following experimental approaches:

-

Animal Models: Studies on the effects of this compound on stereotyped behaviors induced by apomorphine and amphetamine were conducted in animal models.[1]

-

Radioligand Binding Assays: Neuroleptic binding was assessed using radioligand assay techniques to understand the drug-receptor interactions.[1]

-

Quantitative Pharmaco-electroencephalography (EEG): The effects of CI-686 on brain electrical activity were studied in humans to predict its neuroleptic properties.[2]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general concepts of dopaminergic signaling and a typical workflow for a competitive radioligand binding assay, which would have been central to the investigation of this compound's neurochemical effects.

Conclusion

This compound (CI-686) represents an early effort in the development of atypical antipsychotic agents. The available literature from the 1970s suggests a unique neurochemical profile with a mode of action distinct from typical neuroleptics of that period.[1] However, the discontinuation of its development has resulted in a lack of modern, comprehensive data on its neurochemical effects. For contemporary drug development professionals, the story of this compound serves as a historical case study, highlighting the evolution of research methodologies and the ongoing quest for novel mechanisms of action in the treatment of psychiatric disorders. Further investigation of this compound would require de novo synthesis and a full suite of modern in vitro and in vivo pharmacological assays.

References

- 1. Atypical antidopaminergic properties of CI-686: a potential antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of neuroleptic effects of CI-686 based on quantitative pharmaco-electroencephalography: drug profiles and dose response curves based on computerized cerebral bio-potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Trebenzomine Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trebenzomine, a structurally unique chromanamine derivative, has historically been investigated for its psychotropic properties, demonstrating potential as both an antidepressant and an antipsychotic agent. This technical guide delves into the core pharmacology of this compound and explores the therapeutic promise of its derivatives. By examining its mechanism of action, particularly its role as a monoamine oxidase (MAO) inhibitor, and the neuroprotective capabilities of related chromene structures, we provide a comprehensive overview for researchers engaged in the discovery and development of novel central nervous system (CNS) therapeutics. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing antidepressant and neuroprotective efficacy, and visualizes key signaling pathways to facilitate a deeper understanding of this compound class.

Introduction to this compound

This compound (N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine) is a chiral small molecule with a chromanamine core. Its hydrochloride salt, with the chemical formula C₁₂H₁₈ClNO, has been the primary form utilized in research. Early studies identified its potential to modulate neurotransmitter systems, leading to its investigation for mood disorders and psychosis. The unique structural features of this compound distinguish it from other monoamine oxidase inhibitors and psychotropic agents, suggesting a distinct pharmacological profile with the potential for novel therapeutic applications.

Quantitative Pharmacological Data

While extensive quantitative data on a wide range of this compound derivatives remains limited in publicly accessible literature, this section summarizes the available data for the parent compound and a representative neuroprotective chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M).

| Compound | Assay | Target/Model | Result | Reference |

| This compound | Monoamine Oxidase (MAO) Inhibition | Not Specified | Potent MAO inhibitor | Inferred from functional studies |

| BL-M | Glutamate-induced Excitotoxicity | Primary Rat Cortical Cells | IC₅₀: 16.95 µM | [1] |

| Memantine (Reference) | Glutamate-induced Excitotoxicity | Primary Rat Cortical Cells | IC₅₀: 3.32 µM | [1] |

Mechanism of Action and Key Signaling Pathways

Antidepressant Activity: Monoamine Oxidase Inhibition

The primary mechanism underlying the antidepressant effects of this compound is believed to be its inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, which is a well-established strategy for treating depression.

Neuroprotective Effects of Chromene Derivatives

Recent research on chromene derivatives, structurally related to this compound, has unveiled significant neuroprotective properties. The derivative BL-M has been shown to protect primary rat cortical cells from glutamate-induced excitotoxicity. This neuroprotective effect is mediated, at least in part, through the activation of the ERK-CREB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of this compound derivatives.

Synthesis of this compound Hydrochloride

While a specific, detailed, and publicly available protocol for the synthesis of a wide array of this compound derivatives is not readily found, a general synthetic route for the parent compound can be outlined as follows:

Protocol:

-

Benzopyran Core Formation: A suitable phenolic precursor is subjected to cyclodehydration to form the benzopyran ring structure.

-

Amine Functionalization: The introduction of the N,N,2-trimethylamine group is achieved through reductive amination of a ketone intermediate or alkylation of an amine precursor.

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Hydrochloride Salt Formation: The purified free base is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt.

-

Final Product: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield this compound hydrochloride.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound derivatives against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of the test compounds in phosphate buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the test compound dilutions to the respective wells and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time by measuring the change in absorbance or fluorescence at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Forced Swim Test (FST) for Antidepressant Activity

Objective: To evaluate the antidepressant-like effects of this compound derivatives in a rodent model of behavioral despair.

Animals: Male C57BL/6 mice.

Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

-

Administer the test compound (this compound derivative) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the test.

-

Gently place each mouse individually into the water-filled cylinder.

-

Record the behavior of the mouse for a 6-minute period.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Compare the immobility time of the compound-treated group to the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vitro Neuroprotection Assay using PC12 Cells

Objective: To assess the neuroprotective effects of this compound derivatives against oxidative stress-induced cell death.

Cell Line: PC12 cells (rat pheochromocytoma).

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine)

-

MTT or other viability assay reagent

Procedure:

-

Seed PC12 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

-

Induce oxidative stress by adding a neurotoxin (e.g., H₂O₂) to the cell culture medium and incubate for 24 hours.

-

Assess cell viability using an MTT assay. Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control cells. A significant increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Future Directions and Conclusion

The existing body of research, though limited, suggests that this compound and its derivatives represent a promising class of compounds for the development of novel CNS therapies. The dual potential for antidepressant and neuroprotective effects is particularly compelling, given the significant comorbidity of depression and neurodegenerative disorders.

Future research should focus on:

-

Synthesis and Screening of Novel Derivatives: A systematic structure-activity relationship (SAR) study is needed to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Detailed Mechanisms: Further investigation is required to fully characterize the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to more complex animal models to evaluate their therapeutic efficacy and safety profiles.

References

In-depth Technical Guide: Early-Stage Research on Trebenzomine's Therapeutic Potential

Notice: Due to the limited publicly available data on Trebenzomine, this guide summarizes the foundational information that could be retrieved. A comprehensive in-depth analysis with extensive quantitative data and detailed experimental protocols, as originally requested, cannot be fully compiled from the available scientific literature.

Introduction

This compound is a psychotropic agent that was investigated for its potential therapeutic utility as both an antipsychotic and an antidepressant.[1] Early-stage clinical evaluations were conducted, suggesting its potential application in treating psychiatric disorders.[1] The compound is chemically identified as a benzopyran derivative.[1] However, detailed public records of its preclinical and clinical development are scarce, limiting a contemporary, in-depth analysis of its therapeutic potential.

Mechanism of Action (Hypothesized)

While specific signaling pathways for this compound are not detailed in the available literature, its dual potential as an antipsychotic and antidepressant suggests a mechanism of action likely involving the modulation of key neurotransmitter systems in the central nervous system. Typically, compounds with such a profile interact with dopamine and serotonin pathways.

A hypothetical workflow for the initial screening of a compound like this compound is outlined below. This diagram illustrates a logical progression from initial compound identification to preclinical evaluation.

Quantitative Data Summary

A thorough search of scientific databases reveals a lack of publicly available quantitative data for this compound. To fulfill the request for structured data presentation, the following table indicates the types of data that would be essential for a comprehensive evaluation of this compound's therapeutic potential.

| Data Type | Description | Status |

| Binding Affinity (Ki) | Measures the strength of binding to specific neurotransmitter receptors (e.g., D2, 5-HT2A). | Not Found |

| IC50/EC50 Values | Indicates the concentration of this compound required to inhibit or stimulate a biological process by 50%. | Not Found |

| Pharmacokinetic Data | Includes parameters such as absorption, distribution, metabolism, and excretion (ADME). | Not Found |

| In Vivo Efficacy Data | Results from animal models of psychosis or depression (e.g., changes in behavioral scores). | Not Found |

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not available in the public domain. For the benefit of researchers, this section outlines standard methodologies that would likely have been employed in the initial assessment of a novel psychotropic agent during the period of its investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors.

General Protocol:

-

Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest.

-

Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value determined from concentration-response curves.

Animal Models for Antidepressant and Antipsychotic Activity

Objective: To assess the in vivo efficacy of this compound.

-

Forced Swim Test (Antidepressant Model):

-

Place rodents in a cylinder of water from which they cannot escape.

-

Administer this compound or a vehicle control prior to the test.

-

Record the duration of immobility during the test session. A decrease in immobility time is indicative of antidepressant-like activity.

-

-

Amphetamine-Induced Hyperlocomotion (Antipsychotic Model):

-

Administer a psychostimulant (e.g., amphetamine) to induce hyperlocomotor activity in rodents, which is considered a model of psychosis.

-

Pre-treat animals with this compound or a vehicle control.

-

Measure locomotor activity using an open-field arena equipped with photobeams. A reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like potential.

-

Potential Signaling Pathways

Given the dual-action potential of this compound, it is plausible that its mechanism would involve the modulation of downstream signaling cascades associated with dopamine and serotonin receptors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by a D2 receptor antagonist and a 5-HT2A receptor antagonist, common targets for antipsychotic and antidepressant drugs.

Conclusion

This compound was identified in early research as a promising psychotropic agent with potential antidepressant and antipsychotic properties. However, the publicly accessible scientific record lacks the detailed data necessary for a complete and in-depth technical analysis of its therapeutic potential. The information provided herein is based on the limited available literature and established principles of psychopharmacological drug discovery. Further research and the potential publication of historical data would be required to fully elucidate the therapeutic profile of this compound.

References

Unveiling the Cerebral Targets of Trebenzomine: A Technical Guide to its Successor, Centanafadine (EB-1020)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Originally explored as a psychotropic agent, the clinical and scientific journey of Trebenzomine has paved the way for the development of Centanafadine (formerly EB-1020), a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This technical guide provides an in-depth exploration of the cellular targets of Centanafadine in the brain, offering a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways. While historical interest centered on this compound, the focus of current research and development has shifted entirely to Centanafadine, a structurally distinct molecule with a well-characterized pharmacological profile. This document will, therefore, concentrate on the extensive data available for Centanafadine.

Chemical Structures:

-

This compound: A chromanamine derivative.

-

Centanafadine (EB-1020): (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane.[1]

Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

Centanafadine exerts its effects in the central nervous system by binding to and inhibiting the presynaptic transporters for three key monoamine neurotransmitters: norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[1] This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters, thereby enhancing their signaling to postsynaptic neurons.

Quantitative Analysis of Transporter Inhibition

The binding affinity of Centanafadine for the human monoamine transporters has been quantified through in vitro radioligand binding assays, revealing a preferential affinity for the norepinephrine transporter.

| Target Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 6 |

| Dopamine Transporter (DAT) | 38 |

| Serotonin Transporter (SERT) | 83 |

| Table 1: In Vitro Binding Affinity of Centanafadine to Human Monoamine Transporters. The IC50 values represent the concentration of Centanafadine required to inhibit 50% of the binding of a specific radioligand to the respective transporter. Data sourced from Bymaster et al., 2012. |

This binding profile demonstrates a potent inhibition of NET, with a 6-fold and 14-fold lower affinity for DAT and SERT, respectively.[1]

In Vivo Effects on Neurotransmitter Levels

In vivo microdialysis studies in rats have confirmed that the inhibition of monoamine transporters by Centanafadine leads to a significant increase in the extracellular concentrations of norepinephrine, dopamine, and to a lesser extent, serotonin, in key brain regions associated with attention and executive function.

| Brain Region | Neurotransmitter | Peak Increase from Baseline (%) |

| Prefrontal Cortex | Norepinephrine | ~375 |

| Prefrontal Cortex | Dopamine | ~300 |

| Striatum | Dopamine | ~400 |

| Table 2: In Vivo Effects of Centanafadine on Extracellular Monoamine Levels in the Rat Brain. Data reflects the peak percentage increase in neurotransmitter concentrations following the administration of Centanafadine, as measured by in vivo microdialysis. Data sourced from Bymaster et al., 2012. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the cellular targets of Centanafadine.

In Vitro Radioligand Binding and Uptake Inhibition Assays

These assays are fundamental in determining the binding affinity and functional inhibition of monoamine transporters by a test compound.

Objective: To quantify the binding affinity (IC50) of Centanafadine for the human norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with the cDNA encoding for the human NET, DAT, or SERT. These cells provide a clean system to study the interaction of the drug with a specific human transporter in isolation.

-

Membrane Preparation: The transfected cells are cultured and then harvested. The cell membranes, which contain the transporter proteins, are isolated through a process of homogenization and centrifugation.

-

Radioligand Binding Assay:

-

Radioligands: Specific radiolabeled ligands that bind to the transporters are used. For example, [³H]nisoxetine for NET, [³H]citalopram for SERT, and [¹²⁵I]RTI-55 for DAT have been used in similar studies.

-

Incubation: The prepared cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Centanafadine.

-

Washing and Detection: After incubation, the unbound radioligand is washed away, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

-

Data Analysis: The concentration of Centanafadine that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

Workflow for Radioligand Binding Assay:

Caption: Workflow of the in vitro radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing a direct assessment of a drug's effect on neurotransmission.

Objective: To measure the effect of Centanafadine administration on the extracellular levels of norepinephrine, dopamine, and their metabolites in the prefrontal cortex and striatum of rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used for these studies.

-

Stereotaxic Surgery: Under anesthesia, a guide cannula is surgically implanted into the specific brain region of interest (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with a sterile, isotonic artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Dialysate Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid of the brain diffuse across the semi-permeable membrane into the aCSF. The resulting fluid, called the dialysate, is collected in small fractions at regular intervals (e.g., every 20 minutes).

-

Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to separate and quantify the concentrations of norepinephrine, dopamine, and serotonin.

-

Data Analysis: The neurotransmitter concentrations in the dialysate are measured before (baseline) and after the administration of Centanafadine. The changes are typically expressed as a percentage of the baseline levels.

Workflow for In Vivo Microdialysis:

Caption: Workflow of the in vivo microdialysis experiment.

Signaling Pathways Affected by Centanafadine

The primary action of Centanafadine at the cellular level is the blockade of monoamine transporters. This leads to an accumulation of norepinephrine, dopamine, and serotonin in the synaptic cleft, which then activates a variety of postsynaptic receptors, initiating downstream signaling cascades.

Mechanism of Action at the Synapse:

Caption: Centanafadine's mechanism of action at the synapse.

The increased availability of these neurotransmitters in brain regions like the prefrontal cortex and striatum is thought to underlie the therapeutic effects of Centanafadine in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD). The activation of various G-protein coupled receptors by norepinephrine (alpha and beta-adrenergic receptors), dopamine (D1-D5 receptors), and serotonin (multiple 5-HT receptor subtypes) leads to the modulation of intracellular second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), ultimately influencing neuronal excitability, gene expression, and synaptic plasticity.

Conclusion

Centanafadine is a potent triple reuptake inhibitor with a well-defined profile of activity on the norepinephrine, dopamine, and serotonin transporters. The quantitative data from in vitro and in vivo studies provide a clear picture of its primary cellular targets and its subsequent effects on monoamine neurotransmission in the brain. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and understanding of this and similar compounds. The elucidation of its impact on downstream signaling pathways remains an active area of research, promising further insights into its therapeutic mechanisms.

References

An Inquiry into the Neuropharmacological Profile of Trebenzomine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trebenzomine (also known as CI-686) is a compound that was investigated for its potential psychotropic properties.[1] This technical guide aims to provide an in-depth overview of its effects on neurotransmitter systems. However, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed research on this specific molecule. The available information is largely limited to a singular conference proceeding from 1979, which suggests potential antipsychotic and antidepressant applications without providing in-depth pharmacological data.[1]

This guide will therefore summarize the available structural information and, due to the lack of specific data on this compound, provide a general framework for the methodologies typically employed to characterize a compound's interaction with neurotransmitter systems. This will serve as a foundational guide for any future research into this compound or similar compounds.

Chemical and Structural Information

This compound is identified by the CAS Registry Number 23915-73-3.[2] Its chemical structure is characterized as N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine.[2] The molecular formula is C₁₂H₁₇NO.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 23915-73-3 | [2] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| IUPAC Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | [2] |

General Methodologies for Assessing Neurotransmitter System Effects

Given the absence of specific experimental data for this compound, this section outlines the standard experimental protocols used to elucidate the effects of a novel compound on major neurotransmitter systems.

Receptor Binding Assays

These assays are fundamental in determining the affinity of a compound for various neurotransmitter receptors.

Experimental Protocol: Radioligand Binding Assay

-

Tissue Preparation: Brain tissue from a suitable animal model (e.g., rat, mouse) is homogenized in a buffered solution. Specific brain regions known to be rich in the receptor of interest (e.g., striatum for dopamine receptors, cortex for serotonin receptors) are often used. The homogenate is then centrifuged to isolate cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) and varying concentrations of the test compound (this compound).

-

Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Neurotransmitter Transporter Assays

These experiments assess the ability of a compound to inhibit the reuptake of neurotransmitters from the synaptic cleft.

Experimental Protocol: Synaptosomal Uptake Assay

-

Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions by homogenization and centrifugation.

-

Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., ³H-dopamine, ³H-serotonin) and different concentrations of the test compound.

-

Uptake Termination: The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.

Functional Assays

Functional assays measure the physiological response of a cell or tissue to the compound, determining whether it acts as an agonist, antagonist, or modulator.

Experimental Protocol: Second Messenger Assays (e.g., cAMP Assay)

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

Compound Treatment: The cells are treated with the test compound, an agonist for the receptor, or a combination of both.

-

Lysis and Detection: The cells are lysed, and the concentration of a second messenger (e.g., cyclic AMP) is measured using techniques such as ELISA or fluorescence-based assays.

-

Data Analysis: The results indicate whether the test compound stimulates (agonist) or blocks (antagonist) the receptor-mediated signaling pathway.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows for the described experimental protocols and a hypothetical signaling pathway that could be investigated for a compound like this compound.

Caption: Workflow for a Radioligand Binding Assay.

Caption: Workflow for a Neurotransmitter Uptake Assay.

Caption: Hypothetical G-protein coupled receptor signaling pathway.

Conclusion

While this compound was identified as a potential psychotropic agent, the lack of detailed, publicly available scientific data on its effects on neurotransmitter systems prevents a thorough analysis. This guide has provided the known structural information for this compound and outlined the standard, rigorous experimental protocols that would be necessary to characterize its neuropharmacological profile. The provided workflows and hypothetical signaling pathway serve as a template for the type of in-depth investigation required for any novel psychoactive compound. Further research is essential to elucidate the mechanism of action of this compound and to validate its potential therapeutic applications. Without such studies, its role in neuroscience and drug development remains speculative.

References

Methodological & Application

Trebenzomine in Electrophysiology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trebenzomine, also known as CI-686, is a psychotropic agent that has been investigated for its potential antidepressant and antipsychotic properties. Its chemical name is N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine. While early research in the late 1970s suggested its potential clinical utility, detailed mechanistic studies, particularly those involving electrophysiological recordings, are not extensively available in publicly accessible literature.

These application notes provide a framework for investigating the electrophysiological effects of this compound. The protocols outlined below are based on established methodologies for characterizing the effects of psychotropic compounds on neuronal and cardiac ion channels. Due to the limited specific data on this compound, these protocols serve as a starting point for researchers to explore its mechanism of action.

Putative Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound is not well-elucidated. However, based on its classification as a potential antidepressant and antipsychotic, its effects are likely mediated through modulation of neurotransmitter systems and their downstream signaling pathways.

Diagram: Putative Signaling Pathway for a Psychotropic Agent

Caption: Putative signaling cascade for a psychotropic agent like this compound.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables present hypothetical data that researchers would aim to collect when characterizing this compound's electrophysiological profile. These tables are for illustrative purposes and are not based on published experimental data for this specific compound.

Table 1: Effect of this compound on Voltage-Gated Ion Channels in Cultured Neurons

| Ion Channel | This compound Concentration | Effect | IC₅₀/EC₅₀ (µM) |

| Naᵥ1.2 | 1 µM | Inhibition | 5.2 |

| 10 µM | Inhibition | ||

| 100 µM | Inhibition | ||

| Kᵥ7.2/7.3 | 1 µM | Potentiation | 2.8 |

| 10 µM | Potentiation | ||

| 100 µM | Potentiation | ||

| Caᵥ2.2 | 1 µM | No significant effect | > 100 |

| 10 µM | No significant effect | ||

| 100 µM | No significant effect |

Table 2: Effect of this compound on Neuronal Excitability

| Parameter | Control | 10 µM this compound | % Change |

| Resting Membrane Potential (mV) | -65.3 ± 2.1 | -68.1 ± 2.5 | -4.3% |

| Action Potential Threshold (mV) | -45.2 ± 1.8 | -42.5 ± 2.0 | +6.0% |

| Firing Frequency (Hz) at 2x Rheobase | 25.4 ± 3.2 | 15.1 ± 2.8 | -40.6% |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the electrophysiological effects of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons

Objective: To determine the effect of this compound on specific voltage-gated ion channels.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical) or a suitable neuronal cell line (e.g., SH-SY5Y).

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Na₂-ATP, 0.5 Na-GTP (pH 7.2 with KOH).

-

This compound hydrochloride stock solution (10 mM in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

Methodology:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Prepare serial dilutions of this compound from the stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Record baseline ion channel activity using appropriate voltage protocols (e.g., voltage steps to elicit sodium, potassium, or calcium currents).

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record the ion channel activity in the presence of the compound.

-

Wash out the compound with the control external solution to check for reversibility of the effects.

-

Repeat for different concentrations to generate a dose-response curve.

Diagram: Experimental Workflow for Patch-Clamp Recording

Caption: Workflow for a whole-cell patch-clamp experiment.

Protocol 2: Current-Clamp Recordings to Assess Neuronal Excitability

Objective: To determine the effect of this compound on neuronal firing properties.

Materials:

-

Same as Protocol 1.

Methodology:

-

Follow steps 1-4 of Protocol 1 to establish a whole-cell configuration.

-

Switch to current-clamp mode.

-

Determine the resting membrane potential of the neuron.

-

Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.

-

Measure key parameters such as action potential threshold, firing frequency, and input resistance.

-

Perfuse the chamber with this compound at a desired concentration.

-

Repeat the current injection protocol and measure the same parameters in the presence of the compound.

-

Perform a washout to check for reversibility.

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for researchers initiating electrophysiological studies on this compound. Given the limited publicly available data, a systematic investigation of its effects on various ion channels and neuronal excitability is crucial to elucidate its mechanism of action and to understand its potential as a therapeutic agent. Researchers are encouraged to adapt these general protocols to their specific experimental needs and to contribute their findings to the scientific community.

Application Notes and Protocols: Trebenzomine in Preclinical Models of Psychosis

The current landscape of antipsychotic drug development has largely shifted towards novel mechanisms of action, such as Trace Amine-Associated Receptor 1 (TAAR1) agonism.[3][4][5][6][7] Therefore, this document will provide a general framework for preclinical psychosis models and relevant experimental protocols that would be applicable to testing a compound like Trebenzomine, based on established methodologies in the field. This will be supplemented with information on the broader understanding of psychosis-related signaling pathways that such a compound might modulate.

Introduction to Preclinical Models of Psychosis

Animal models are essential for evaluating the efficacy and mechanism of action of potential antipsychotic drugs.[8][9] These models aim to replicate specific aspects of psychosis, such as positive, negative, and cognitive symptoms. Common models can be categorized as follows:

-

Pharmacologically-induced models: These involve administering psychotomimetic drugs to induce psychosis-like behaviors.

-

Dopamine agonists: Amphetamine or apomorphine are used to induce hyperlocomotion and stereotyped behaviors, modeling the positive symptoms of psychosis.

-

NMDA receptor antagonists: Drugs like phencyclidine (PCP), ketamine, and MK-801 are used to induce a broader range of symptoms, including positive, negative, and cognitive deficits.[10]

-

-

Neurodevelopmental models: These models involve interventions during early brain development to produce long-lasting behavioral and neurochemical abnormalities relevant to schizophrenia. An example is the neonatal ventral hippocampal lesion (NVHL) model.[11]

-

Genetic models: These involve the manipulation of genes thought to be associated with an increased risk for schizophrenia.[11]

Hypothetical Experimental Protocols for this compound

Below are detailed, generalized protocols for key experiments that would be used to evaluate a compound like this compound in preclinical models of psychosis.

Amphetamine-Induced Hyperlocomotion

This model is widely used to assess the potential of a drug to mitigate dopamine-mediated hyperarousal, a proxy for positive symptoms.

Experimental Workflow:

Caption: Workflow for Amphetamine-Induced Hyperlocomotion Assay.

Protocol:

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with automated activity monitoring systems.

-

Procedure:

-

Habituate animals to the testing room for at least 1 hour before the experiment.

-

Place each animal in the open field arena for a 30-minute acclimation period, followed by a 30-minute baseline recording.

-

Administer this compound at various doses (e.g., 1, 3, 10 mg/kg, intraperitoneally [i.p.]) or vehicle.

-

After a 30-minute pretreatment interval, administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneously [s.c.]).

-

Immediately place the animals back into the open field arena and record locomotor activity for 90 minutes.

-

-

Data Analysis: The primary endpoint is the total distance traveled. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different doses of this compound to the vehicle control group.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Experimental Workflow:

Caption: Workflow for the Prepulse Inhibition (PPI) Assay.

Protocol:

-

Animals: Male Wistar rats (200-250g).

-

Apparatus: Startle response system with chambers that can deliver acoustic stimuli.

-

Procedure:

-

Administer this compound or vehicle.

-

After the appropriate pretreatment time, place the animal in the startle chamber.

-

Following a 5-minute acclimation period with background noise, the test session begins.

-

The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

-

Prepulse-pulse trials: A weak prepulse stimulus (e.g., 3-12 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise.

-

-

-

Data Analysis: PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100%. The data would be analyzed to see if this compound can reverse a deficit in PPI induced by a psychotomimetic agent like PCP.

Potential Signaling Pathways in Psychosis

While the specific mechanism of this compound is not well-documented in recent literature, antipsychotic drugs typically modulate key neurotransmitter systems implicated in psychosis.

Dopaminergic Pathways

The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is associated with positive symptoms, while hypoactivity in the mesocortical pathway is linked to negative and cognitive symptoms.[12][13]

Caption: Key Dopaminergic Pathways Implicated in Psychosis.

A potential antipsychotic could act by antagonizing D2 receptors in the mesolimbic pathway to reduce positive symptoms.

Glutamatergic and GABAergic Modulation

Dysfunction in the glutamatergic system, particularly at the NMDA receptor, is also heavily implicated in the pathophysiology of schizophrenia.[5] This system interacts closely with both dopamine and GABAergic inhibitory neurons.

Caption: Simplified Cortical-Brainstem Circuitry in Psychosis.

A therapeutic agent might act to restore the balance between excitatory glutamatergic and inhibitory GABAergic signaling, which in turn could normalize dopamine neuron activity.

Quantitative Data Summary (Hypothetical)

The following tables represent the kind of quantitative data that would be generated from the experiments described above to evaluate this compound.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion

| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM | % Reduction vs. Vehicle + Amph |

| Vehicle + Saline | - | 1500 ± 120 | - |

| Vehicle + Amphetamine | 1.5 | 8500 ± 550 | 0% |

| This compound + Amph | 1 | 6800 ± 480 | 20% |

| This compound + Amph | 3 | 4500 ± 390 | 47% |

| This compound + Amph | 10 | 2500 ± 210 | 71% |

| Haloperidol + Amph | 0.1 | 2200 ± 190 | 74% |

| p<0.05, **p<0.01 compared to Vehicle + Amphetamine group |

Table 2: Reversal of PCP-Induced PPI Deficit by this compound

| Pre-treatment | Challenge | % PPI ± SEM |

| Vehicle | Saline | 65 ± 5.2 |